2-Chloro-N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)benzamide
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Overview
Description
2-Chloro-N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)benzamide typically involves multiple steps, starting with the preparation of the carbazole intermediate. One common method involves the asymmetric reductive amination of a carbazole derivative using chiral (phenyl)ethylamines, which results in high diastereoselectivity . The final step often includes the formation of the amide bond using reagents such as 1-propylphosphonic acid cyclic anhydride (T3P) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors. The process includes optimizing reaction conditions to ensure high purity and yield, often using techniques such as supercritical fluid chromatography for resolution and enantioselective reductive amination catalyzed by Ru (II) complexes .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-Chloro-N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide: Shares a similar carbazole structure but differs in the attached functional groups.
2-Chloro-N,N-dimethylethylamine: Another chlorinated compound with different applications and properties.
Uniqueness
2-Chloro-N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)benzamide is unique due to its specific combination of a carbazole moiety and a benzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C19H16Cl2N2O |
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Molecular Weight |
359.2 g/mol |
IUPAC Name |
2-chloro-N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide |
InChI |
InChI=1S/C19H16Cl2N2O/c20-14-8-2-1-5-13(14)19(24)22-16-10-4-7-12-11-6-3-9-15(21)17(11)23-18(12)16/h1-3,5-6,8-9,16,23H,4,7,10H2,(H,22,24) |
InChI Key |
TVHCPEGXRRWVEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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